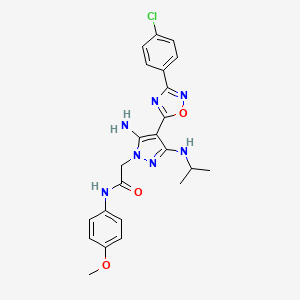

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Description

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring:

- A pyrazole core substituted with 5-amino, 3-(isopropylamino), and 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl) groups.

- An acetamide side chain linked to a 4-methoxyphenyl moiety.

This architecture integrates heterocyclic systems (pyrazole, oxadiazole) and aryl groups (chlorophenyl, methoxyphenyl), which are common in bioactive molecules targeting enzymes or receptors. The 4-chlorophenyl-oxadiazole unit likely enhances electron-withdrawing effects, while the 4-methoxyphenyl group may improve solubility via hydrogen bonding .

Properties

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-4-6-15(24)7-5-14)20(25)31(29-22)12-18(32)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTNMIZJKFUDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes several functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazole rings is significant for its pharmacological properties.

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit a range of biological activities, including:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects, often assessed through carrageenan-induced paw edema models in rats. For instance, derivatives with oxadiazole rings showed IC50 values ranging from 28.7 to 159.7 µM against various inflammatory markers .

- Antimicrobial Activity : The oxadiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. Some studies report promising results in inhibiting bacterial growth, suggesting potential use in treating infections .

- Anticancer Properties : Certain derivatives have shown activity against cancer cell lines such as PC3 and BGC823. Research highlights that modifications to the oxadiazole structure can enhance anticancer activity, indicating a structure-activity relationship worth exploring further .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anti-inflammatory Studies : A study synthesized new oxadiazole derivatives and tested them for anti-inflammatory properties using the carrageenan model. Compounds with specific substitutions showed significant reductions in paw edema .

- Antimicrobial Efficacy : Research involving oxadiazole derivatives indicated that certain compounds exhibited strong antimicrobial activity against resistant strains of bacteria, including M. tuberculosis. The study emphasized the importance of the oxadiazole ring in enhancing bioactivity .

- Anticancer Activity : In vitro studies on synthesized pyrazole and oxadiazole derivatives revealed that some compounds effectively inhibited cancer cell proliferation. Notably, modifications at specific positions on the ring structures led to improved efficacy against various cancer cell lines .

Data Summary

| Activity Type | IC50 Values (µM) | Target Pathogen/Cell Line |

|---|---|---|

| Anti-inflammatory | 28.7 - 159.7 | Various inflammatory markers |

| Antimicrobial | Varies | Mycobacterium tuberculosis |

| Anticancer | Varies | PC3, BGC823 (prostate and gastric cancer) |

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations :

- Electron-Withdrawing vs.

- Amino vs. Sulfur-Containing Groups: The isopropylamino substituent in the target compound may confer better hydrogen-bonding capacity than methylsulfanyl or cyano groups in analogues, influencing receptor interactions .

- Acetamide Linkage : The 4-methoxyphenyl group in the target compound offers improved solubility over 2-chlorobenzyl or 2-chloro-4-methylphenyl groups, which are more lipophilic and may affect membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.